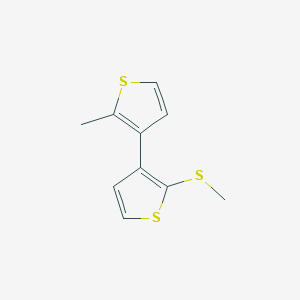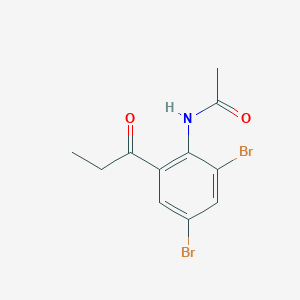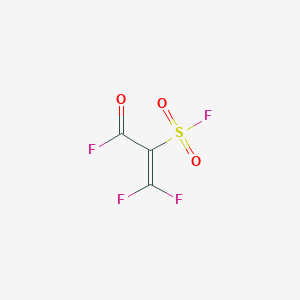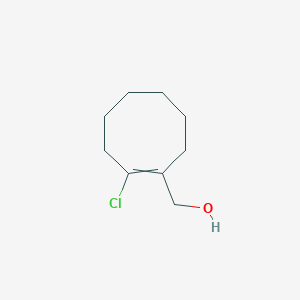![molecular formula C12H18N2O3 B14385093 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol CAS No. 87841-78-9](/img/structure/B14385093.png)
2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol typically involves the reaction of 3-phenoxypropylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a peroxide, which facilitates the formation of the peroxol group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. Key parameters, such as reactant concentrations, flow rates, and temperature control, are meticulously monitored to maintain optimal production conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The diazenyl group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The peroxol group can generate reactive oxygen species, which can further influence cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropane-2-peroxol: Known for its use as an oxidizing agent and its similar peroxol group.
Cumene Hydroperoxide: Another compound with a peroxol group, used in polymerization reactions and as an initiator in various chemical processes.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Propiedades
Número CAS |
87841-78-9 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-hydroperoxypropan-2-yl(3-phenoxypropyl)diazene |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,17-15)14-13-9-6-10-16-11-7-4-3-5-8-11/h3-5,7-8,15H,6,9-10H2,1-2H3 |
Clave InChI |
NCLYSLGRPSCSSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(N=NCCCOC1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)




![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)

![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)

![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)

![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
